An In-Depth Technical Guide to 3-Bromo-6-methylpicolinaldehyde
An In-Depth Technical Guide to 3-Bromo-6-methylpicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-6-methylpicolinaldehyde, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. While specific literature on this compound is emerging, this document synthesizes available data and provides expert insights based on the established chemistry of related structural analogs. This guide will cover the compound's identification, proposed synthesis, physicochemical properties, expected reactivity, and potential applications as a versatile building block in drug discovery.
Compound Identification and Properties
3-Bromo-6-methylpicolinaldehyde, a halogenated pyridine-2-carboxaldehyde, is a key heterocyclic building block. Its structure, featuring a reactive aldehyde group, a bromine atom, and a methyl group on the pyridine ring, offers multiple points for chemical modification, making it a valuable intermediate for constructing more complex molecules.
Table 1: Compound Identification
| Identifier | Value |
| Systematic Name | 3-Bromo-6-methylpyridine-2-carbaldehyde |
| Common Name | 3-Bromo-6-methylpicolinaldehyde |
| CAS Number | 1060810-14-1 |
| Molecular Formula | C₇H₆BrNO |
| Molecular Weight | 200.03 g/mol |
| SMILES | CC1=NC(=C(C=C1)Br)C=O |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Appearance | Off-white to yellow solid | Based on similar brominated pyridine aldehydes. |
| Melting Point | Not available | Expected to be a solid at room temperature. |
| Boiling Point | >200 °C (Predicted) | High boiling point is typical for such structures. |
| Solubility | Soluble in organic solvents like DCM, THF, and alcohols. | Based on general solubility of similar compounds. |
Synthesis and Elucidation
While a specific, peer-reviewed synthesis for 3-Bromo-6-methylpicolinaldehyde is not widely published, a highly plausible and efficient route can be proposed based on established methodologies for analogous compounds. A common and effective method for the synthesis of picolinaldehydes is the oxidation of the corresponding primary alcohol.
Proposed Synthetic Workflow
The synthesis would likely begin with the commercially available 2,3-dibromo-6-methylpyridine. A selective lithium-bromine exchange at the 2-position, which is more activated, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) would yield the target aldehyde. An alternative, and often milder, route involves the oxidation of the corresponding alcohol, 3-Bromo-6-methyl-2-pyridinemethanol. This alcohol precursor could be synthesized from a suitable starting material. A well-established method for this oxidation is the use of Dess-Martin periodinane (DMP), known for its mild conditions and high yields[1].
Caption: Proposed synthetic workflow for 3-Bromo-6-methylpicolinaldehyde.
Detailed Experimental Protocol (Proposed)
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Reaction Setup: To a solution of 3-Bromo-6-methyl-2-pyridinemethanol (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.5 eq) portion-wise at 0 °C.
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Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 30 minutes.
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Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final product.
Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the structure and data from similar compounds.
Table 3: Predicted ¹H and ¹³C NMR Data
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehyde (-CHO) | ~10.1 | ~192 |
| Pyridine-H4 | ~7.8 | ~140 |
| Pyridine-H5 | ~7.4 | ~125 |
| Methyl (-CH₃) | ~2.6 | ~24 |
| Pyridine-C2 | - | ~152 |
| Pyridine-C3 | - | ~120 |
| Pyridine-C6 | - | ~160 |
Chemical Reactivity and Synthetic Utility
The chemical reactivity of 3-Bromo-6-methylpicolinaldehyde is dictated by its three key functional components: the aldehyde, the bromine atom, and the pyridine ring. This trifecta of reactivity makes it a highly versatile synthetic intermediate.
Reactions at the Aldehyde Group
The formyl group is a gateway to a multitude of chemical transformations:
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Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 3-bromo-6-methylpicolinic acid.
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Reduction: Can be reduced to the primary alcohol, 3-bromo-6-methyl-2-pyridinemethanol.
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Reductive Amination: Can undergo reductive amination with primary or secondary amines to form various substituted aminomethylpyridines.
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Condensation Reactions: Can participate in aldol, Knoevenagel, and Wittig-type reactions to form carbon-carbon bonds.
Reactions at the Bromine Atom
The bromine atom at the 3-position of the pyridine ring is amenable to various cross-coupling reactions, which are fundamental in modern drug discovery for creating molecular complexity.
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Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form a C-C bond.
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds.
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Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to form C-C triple bonds.
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Stille Coupling: Coupling with organostannanes.
Caption: Key reaction pathways for 3-Bromo-6-methylpicolinaldehyde.
Applications in Drug Discovery and Medicinal Chemistry
The substituted pyridine motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The combination of functionalities in 3-Bromo-6-methylpicolinaldehyde makes it a valuable starting material for accessing novel chemical space. While no commercial drugs are directly synthesized from this specific aldehyde, its structural elements are present in various biologically active compounds.
Heterocyclic compounds are of critical importance to medicinal chemists, and new synthetic methodologies that allow for rapid access to a wide variety of functionalized heterocycles are having a significant impact in the pharmaceutical industry[2]. The ability to use this compound in diverse reactions such as cross-coupling and condensation allows for the efficient construction of compound libraries for screening. For instance, related bromo-pyridine aldehydes are used in the synthesis of inhibitors for various enzymes and receptors. The general class of substituted quinolines and pyridines has been explored for a range of therapeutic targets, including prostaglandin F2α inhibitors.
Safety and Handling
As with any laboratory chemical, 3-Bromo-6-methylpicolinaldehyde should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally related compounds suggest the following:
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General Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
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Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
3-Bromo-6-methylpicolinaldehyde is a promising, albeit currently under-documented, building block for chemical synthesis. Its rich functionality allows for a diverse range of chemical transformations, making it a valuable tool for medicinal chemists and drug discovery professionals. As new synthetic methodologies are developed, the utility of such versatile intermediates is expected to grow, enabling the exploration of novel chemical matter for therapeutic applications.
References
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ChemScene. Safety Data Sheet.
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ChemicalBook. 3-Fluoro-6-bromo-2-pyridinecarboxaldehyde synthesis.
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BLD Pharm. 3-Bromo-6-methylpicolinaldehyde.
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MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
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PubMed. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines.
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Sigma-Aldrich. 6-Bromo-2-pyridinecarboxaldehyde.
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RSC Publishing. Modern advances in heterocyclic chemistry in drug discovery.
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PubMed. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors.
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ResearchGate. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors | Request PDF.
